Product packaging for 3,7-diphenylpyrazolo[1,5-a]pyrimidine(Cat. No.:)

3,7-diphenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B4662412
M. Wt: 271.3 g/mol
InChI Key: DWDANKBJVNKSPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Diphenylpyrazolo[1,5-a]pyrimidine is a high-value chemical scaffold based on the privileged pyrazolo[1,5-a]pyrimidine (PP) core, a rigid, planar fused heterocyclic system recognized for its significant potential in medicinal chemistry and drug discovery . This compound serves as a critical intermediate for researchers exploring structure-activity relationships (SAR) and developing novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of potent protein kinase inhibitors (PKIs) for targeted cancer therapy . Compounds based on this core have demonstrated promising inhibitory activity against a range of kinases, including CK2, EGFR, B-Raf, MEK, and CDK1, which are crucial regulators in cellular signalling pathways frequently disrupted in cancers . Furthermore, close structural analogues of this compound have been identified through high-throughput screening as potential antituberculosis leads with activity against Mycobacterium tuberculosis (Mtb) . The flexibility of the core structure allows for extensive functionalization, enabling researchers to fine-tune pharmacological properties and explore diverse mechanisms of action . This product is presented For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H13N3 B4662412 3,7-diphenylpyrazolo[1,5-a]pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-diphenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3/c1-3-7-14(8-4-1)16-13-20-21-17(11-12-19-18(16)21)15-9-5-2-6-10-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDANKBJVNKSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3,7 Diphenylpyrazolo 1,5 a Pyrimidine

Foundational Cyclization Reactions for Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffold Formation

The construction of the pyrazolo[1,5-a]pyrimidine core is the initial and crucial step in the synthesis of 3,7-diphenylpyrazolo[1,5-a]pyrimidine. This is typically achieved through cyclocondensation reactions involving a pyrazole-based starting material and a suitable three-carbon component.

One-Pot Multicomponent Approaches

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex heterocyclic structures like pyrazolo[1,5-a]pyrimidines. These reactions combine three or more reactants in a single reaction vessel to form the final product, avoiding the need for isolation of intermediates. For instance, a three-component, catalyst-free synthesis has been reported for the creation of dipyrazolo[1,5-a:3',4'-d]pyrimidine scaffolds by reacting 3-methyl-1H-pyrazol-5(4H)-one, a 5-amino pyrazole (B372694) derivative, and various aromatic aldehydes in refluxing methanol, with yields ranging from 62% to 90%. growingscience.com While not directly yielding this compound, this methodology highlights the feasibility of MCRs in constructing related fused pyrimidine (B1678525) systems. Another one-pot, two-step process involves a palladium-catalyzed direct C-H arylation followed by a saponification-decarboxylation reaction to produce 7-substituted pyrazolo[1,5-a]pyrimidines. rsc.orgrsc.org This method offers advantages such as shorter reaction times and good yields. rsc.orgrsc.org

A notable one-pot synthesis involves the reaction of isoflavones with 3-aminopyrazole (B16455) in the presence of sodium methoxide (B1231860) to yield 6,7-diphenylpyrazolo[1,5-a]pyrimidines in moderate to good yields. researchgate.net This reaction proceeds through the in-situ generation of a 1,3-dicarbonyl compound from the isoflavone, which then undergoes cyclocondensation. researchgate.net

Reactants Conditions Product Yield Reference
3-methyl-1H-pyrazol-5(4H)-one, 5-amino pyrazole, aromatic aldehydesMethanol, refluxDipyrazolo[1,5-a:3',4'-d]pyrimidines62-90% growingscience.com
Isoflavones, 3-aminopyrazoleSodium methoxide, methanol6,7-diphenylpyrazolo[1,5-a]pyrimidinesModerate to good researchgate.net

Catalytic Cyclocondensation Pathways

Catalytic cyclocondensation reactions provide a controlled and often high-yielding pathway to the pyrazolo[1,5-a]pyrimidine scaffold. These reactions typically employ a catalyst to facilitate the condensation of a 3-aminopyrazole with a β-dicarbonyl compound or its equivalent. For example, the cyclocondensation of 3,5-diaminopyrazoles with hydrazonoyl dicyanides in ethanol (B145695), catalyzed by pyridine (B92270) and assisted by microwave irradiation, affords pyrazolo[1,5-a]pyrimidines in good yields. researchgate.net

Iodine-catalyzed three-component synthesis has been developed for 3-selenylated pyrazolo[1,5-a]pyrimidines from aminopyrazoles, chalcones, and diaryl/dialkyl diselenides. rsc.org This metal-free approach is notable for its use of simple reagents and broad substrate scope. rsc.org

Reactants Catalyst Conditions Product Yield Reference
3,5-diaminopyrazoles, hydrazonoyl dicyanidesPyridineEthanol, microwave (140°C)Pyrazolo[1,5-a]pyrimidinesGood researchgate.net
Aminopyrazoles, chalcones, diselenidesIodineNot specified3-selenylated pyrazolo[1,5-a]pyrimidinesNot specified rsc.org

Microwave-Assisted and Ultrasonic-Assisted Syntheses

The application of microwave irradiation and ultrasound has been shown to significantly accelerate the synthesis of pyrazolo[1,5-a]pyrimidines, often leading to higher yields and shorter reaction times compared to conventional heating methods.

Microwave-assisted synthesis has been successfully employed in the one-pot, three-step synthesis of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines. byu.edu The process, starting from aryl acetonitriles and dimethylformamide-dimethylacetal, followed by treatment with hydrazine (B178648) hydrobromide and subsequent reaction with a malondialdehyde equivalent, is completed within an hour with good to excellent yields (34-92%). byu.edu Another microwave-assisted one-pot reaction of aminothiazole, an aldehyde, and ethyl acetoacetate (B1235776) without a catalyst has been reported for the synthesis of thiazolo[3,2-a]pyrimidine derivatives. clockss.org

Ultrasonic irradiation has also proven to be an effective green synthetic route. A series of diversely substituted pyrazolo[1,5-a]pyrimidines have been synthesized by reacting formylated active proton compounds with a carboxylate-substituted 3-aminopyrazole under ultrasonic irradiation in aqueous ethanol with a mild acid catalyst. eurjchem.com Furthermore, a highly regioselective synthesis of 2,7-diaryl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acids was achieved through the reaction of 3-aryl-5-aminopyrazoles with arylidenepyruvic acid at room temperature under ultrasonication. nih.gov

Method Reactants Conditions Product Yield Reference
Microwave-AssistedAryl acetonitriles, DMF-DMA, H₂NNH₂·HBr, malondialdehyde equivalent120°C, 1 hour total3,6-disubstituted pyrazolo[1,5-a]pyrimidines34-92% byu.edu
Ultrasonic-AssistedFormylated active proton compounds, carboxylate-substituted 3-aminopyrazoleAqueous ethanol, mild acidSubstituted pyrazolo[1,5-a]pyrimidinesNot specified eurjchem.com
Ultrasonic-Assisted3-aryl-5-aminopyrazoles, arylidenepyruvic acidRoom temperature2,7-diaryl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acidsNot specified nih.gov

Regioselective Introduction of Phenyl Substituents at Positions 3 and 7

Once the pyrazolo[1,5-a]pyrimidine core is formed, or in some cases, during its formation, the introduction of phenyl groups at the C3 and C7 positions is a critical step. This is often accomplished through modern cross-coupling reactions or direct arylation techniques.

Cross-Coupling Reaction Strategies (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used for the arylation of heterocyclic compounds.

The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with a halide or triflate, is a common method. For instance, 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines have been synthesized from C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones via a Suzuki-Miyaura coupling after activation of the C-O bond of the lactam function. rsc.orgnih.gov A microwave-assisted Suzuki-Miyaura cross-coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl boronic acids has also been reported to give C3-arylated products. rsc.orgresearchgate.net

The Sonogashira coupling , the coupling of a terminal alkyne with an aryl or vinyl halide, is another valuable technique. researchgate.net While direct examples for this compound are less common in the initial search, the methodology is applicable for the introduction of phenylacetylene, which can be subsequently reduced to an ethylphenyl group or serve as a precursor for further transformations.

The Heck reaction , which couples an alkene with an aryl or vinyl halide, is a versatile method for C-C bond formation. mdpi.com Intramolecular Heck reactions are particularly useful for constructing cyclic systems. chim.it Although specific examples for the direct synthesis of this compound via intermolecular Heck coupling were not prominent in the initial search, the fundamental reaction is a viable strategy for introducing phenyl groups onto a pre-functionalized pyrazolo[1,5-a]pyrimidine core.

Coupling Reaction Substrate Reagents Catalyst Product Reference
Suzuki-Miyaura3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneAryl boronic acidsXPhosPdG2/XPhosC3-arylated pyrazolo[1,5-a]pyrimidin-5-ones rsc.orgresearchgate.net
Suzuki-MiyauraC3-arylated pyrazolo[1,5-a]pyrimidin-5-onesAryl boronic acidsPdCl₂(PPh₃)₂3,5-diarylated pyrazolo[1,5-a]pyrimidines nih.gov

Direct Arylation Techniques for C-H Functionalization

Direct C-H arylation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the heterocyclic substrate. The regioselectivity of C-H arylation on the pyrazolo[1,5-a]pyrimidine scaffold can be controlled by the choice of catalyst. It has been demonstrated that a phosphine-containing palladium catalyst promotes direct arylation at the more acidic C7 position, while a phosphine-free catalyst directs the arylation to the C3 position. researchgate.net

An efficient protocol for the synthesis of 3,7-disubstituted pyrazolo[1,5-a]pyrimidines has been developed through a one-pot SNAr amination followed by a palladium-catalyzed direct C-H arylation. exlibrisgroup.com This method allows for the sequential functionalization at the C7 and C3 positions. exlibrisgroup.com Direct C7-H arylation of pyrazolo[1,5-a]azines with aryl chlorides has also been achieved using a palladium catalyst, providing a straightforward route to these important bi(hetero)aryl structures. researchgate.net

Functionalization Site Catalyst System Aryl Source Key Finding Reference
C7Phosphine-containing Palladium catalystNot specifiedPromotes arylation at the most acidic position researchgate.net
C3Phosphine-free Palladium catalystNot specifiedDirects arylation to the C3 position researchgate.net
C7 and C3Palladium catalystNot specifiedSequential functionalization via SNAr and direct C-H arylation exlibrisgroup.com
C7Palladium catalystAryl chloridesStraightforward synthesis of C7-arylated pyrazolo[1,5-a]azines researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic protocols is paramount for developing environmentally benign and sustainable chemical processes. For the synthesis of this compound and its analogues, several green strategies have been successfully employed, minimizing waste, reducing energy consumption, and utilizing safer reagents.

Solvent-Free Reaction Conditions

One of the most effective green chemistry approaches is the elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free, or solid-state, reactions for the synthesis of pyrazolo[1,5-a]pyrimidines have been shown to be highly efficient.

A notable example is the microwave-assisted, catalyst- and solvent-free cyclocondensation reaction for preparing 2,7-diarylpyrazolo[1,5-a]pyrimidines. researchgate.net This method involves the reaction of a β-enaminone with an NH-5-aminopyrazole at elevated temperatures (180 °C) for a very short duration (2 minutes) under microwave irradiation. researchgate.net This technique not only avoids the use of solvents but also dramatically reduces reaction times and often leads to high product yields with simple work-up procedures, typically involving sample collection with an ethanol-water mixture. researchgate.net The reaction is highly efficient, with reported yields ranging from 88% to 97%. researchgate.net

Table 1: Solvent-Free Synthesis of Diaryl-Substituted Pyrazolo[1,5-a]pyrimidines

Reactant 1 Reactant 2 Conditions Reaction Time Yield (%) Reference
β-enaminone NH-5-aminopyrazole 180 °C, Microwave, Solvent-free 2 min 88-97 researchgate.net

This approach underscores the "no solvent is the best solvent" principle, offering a clean and efficient pathway to the target molecular framework. researchgate.net

Utilization of Sustainable Catalytic Systems (e.g., Organocatalysis, Biocatalysis)

The use of sustainable catalysts, including reusable heterogeneous catalysts and metal-free organocatalysts, is another cornerstone of green synthetic chemistry. These catalysts can often be easily separated from the reaction mixture and reused, reducing waste and cost.

For the synthesis of related pyrazolo[1,5-a]pyrimidine derivatives, several sustainable catalytic systems have been developed:

Potassium Hydrogen Sulfate (KHSO₄) : This mild acid catalyst has been effectively used in the ultrasound-assisted synthesis of pyrazolo[1,5-a]pyrimidines in aqueous media. eurjchem.comresearchgate.net The use of water as a solvent and a simple, inexpensive catalyst like KHSO₄ makes this a particularly green method. eurjchem.com

Nano-ZnO : As a heterogeneous catalyst, nano-ZnO has been employed in the one-pot, four-component synthesis of pyrazolo-[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones in refluxing water. mdpi.com The catalyst is easily recoverable and reusable, aligning with green chemistry principles.

Iodine (I₂) : Molecular iodine has been used as a catalyst in the three-component synthesis of 3-selenylated pyrazolo[1,5-a]pyrimidines. This metal-free approach offers mild reaction conditions and utilizes a simple, readily available catalyst. rsc.org

Deep Eutectic Solvents (DES) : While acting as the reaction medium, DES can also have catalytic effects. They are biodegradable, have low toxicity, and can be recycled, making them a green alternative to traditional solvents for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. ias.ac.in

While specific examples of organocatalysis and biocatalysis for the direct synthesis of this compound are not yet widely reported, the successful application of these sustainable catalysts for the broader pyrazolo[1,5-a]pyrimidine family opens promising avenues for future research.

Table 2: Examples of Sustainable Catalysts in Pyrazolo[1,5-a]pyrimidine Synthesis

Catalyst Reaction Type Solvent Green Advantage Reference
KHSO₄ Ultrasound-assisted cyclocondensation Aqueous Ethanol/Water Mild, inexpensive catalyst; aqueous medium eurjchem.comresearchgate.net
Nano-ZnO Four-component reaction Water Heterogeneous, reusable catalyst; aqueous medium mdpi.com
Iodine (I₂) Three-component reaction Not specified Metal-free catalysis, mild conditions rsc.org

Advanced Synthetic Techniques: Flow Chemistry and Continuous Processing

Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch synthesis. It offers enhanced safety, better reaction control, improved scalability, and often higher yields and purity. The application of flow chemistry to the synthesis of heterocyclic compounds, including pyrazoles and their fused derivatives, is a rapidly growing field. mdpi.com

Although a specific continuous flow synthesis for this compound has not been detailed in the literature, the synthesis of related structures like pyrazoles and pyrazolopyrimidinones has been successfully demonstrated in flow reactors. mdpi.com These processes typically involve pumping reactant solutions through heated coils or packed-bed reactors containing a catalyst. mit.edu

Key advantages of a potential flow synthesis for this compound would include:

Enhanced Safety : The small reaction volumes within the flow reactor minimize the risks associated with highly exothermic reactions or the handling of hazardous intermediates. mit.edu

Precise Control : Temperature, pressure, and residence time can be precisely controlled, leading to better reproducibility and selectivity. mdpi.com

Rapid Optimization : Reaction parameters can be quickly screened and optimized, accelerating the development of efficient synthetic protocols.

Scalability : Scaling up production is achieved by running the flow reactor for longer periods or by using parallel reactor systems, bypassing the challenges of scaling up batch reactors. mdpi.com

For instance, a continuous flow process could be envisioned where a solution of 5-amino-3-phenylpyrazole and 1,3-diphenyl-1,3-propanedione are pumped through a heated reactor coil, potentially containing a solid-supported catalyst, to continuously produce this compound. This approach would be particularly beneficial for large-scale manufacturing, aligning with the principles of process intensification and green engineering. nih.gov

Chemical Reactivity and Transformation of 3,7 Diphenylpyrazolo 1,5 a Pyrimidine

Electrophilic Aromatic Substitution on Phenyl Ring Moieties

The pyrazolo[1,5-a]pyrimidine (B1248293) nucleus is known to be reactive toward electrophiles. However, detailed studies focusing specifically on the electrophilic aromatic substitution on the C-3 and C-7 phenyl rings of 3,7-diphenylpyrazolo[1,5-a]pyrimidine are not extensively documented in the literature. Generally, the reactivity of the phenyl groups would be influenced by the electronic nature of the heterocyclic core to which they are attached. The pyrazolo[1,5-a]pyrimidine system can exert a deactivating effect on the appended phenyl rings towards electrophilic attack. Consequently, forcing conditions would likely be required for reactions such as nitration or halogenation to occur on these peripheral phenyl moieties, with substitution anticipated at the para positions, and to a lesser extent the ortho positions, as is typical for substituted benzene (B151609) rings.

Nucleophilic Reactions at the Pyrimidine (B1678525) Ring System

The pyrimidine portion of the pyrazolo[1,5-a]pyrimidine system is inherently electron-deficient, making it susceptible to nucleophilic attack. The positions most prone to nucleophilic substitution are C-7 and C-5. In the case of this compound, the C-7 position is already substituted with a phenyl group. Therefore, nucleophilic attack would preferentially occur at this position only if a suitable leaving group were present, which is not the case in the parent compound.

Nucleophilic attack on the unsubstituted C-5 position is more plausible, potentially leading to addition products or, if an oxidative workup is performed, substitution. However, specific examples of nucleophilic reactions with reagents like organometallics or strong anions on this compound are not widely reported. The reactivity is generally lower than in pyrimidines activated by strong electron-withdrawing groups or in pyrimidinium salts.

Functionalization and Derivatization of the Pyrazolo[1,5-a]pyrimidine Nucleus

Functionalization of the core heterocyclic structure is the most explored area of reactivity for this class of compounds. Electrophilic substitution is a primary method for introducing new functional groups.

Halogenation and Nitration Studies

The electron-rich nature of the fused pyrazole (B372694) ring directs electrophiles preferentially to the heterocyclic system rather than the peripheral phenyl rings. Specifically, the C-6 position is the most nucleophilic and is the primary site for electrophilic attack.

Studies on the bromination of 7-phenyl-substituted pyrazolo[1,5-a]pyrimidines, including the 3-phenyl derivative, have shown that the reaction proceeds with high regioselectivity at the C-6 position. The reaction of this compound with N-bromosuccinimide (NBS) in chloroform (B151607) yields the corresponding 6-bromo derivative.

ReagentSolventPosition of SubstitutionProductReference
N-Bromosuccinimide (NBS)Chloroform (CHCl₃)C-66-Bromo-3,7-diphenylpyrazolo[1,5-a]pyrimidine

Specific nitration studies on this compound are not detailed in the available literature. Based on the general reactivity pattern of the scaffold, it is predicted that nitrating agents would also attack the C-6 position, provided the conditions are controlled to prevent degradation of the heterocyclic system.

Alkylation and Acylation Reactions

Similar to halogenation, acylation reactions also target the electron-rich C-6 position. The Vilsmeier-Haack reaction, which introduces a formyl group (a type of acylation), has been successfully applied to this system. The reaction of this compound with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) results in the formation of 6-formyl-3,7-diphenylpyrazolo[1,5-a]pyrimidine.

ReactionReagentsPosition of SubstitutionProductReference
Vilsmeier-HaackPOCl₃, DMFC-6This compound-6-carbaldehyde

Information regarding direct alkylation, such as Friedel-Crafts alkylation, on this compound is scarce. Such reactions would also be expected to occur at the C-6 position.

Transition Metal-Catalyzed Functionalization at Specific Ring Positions (e.g., C-2)

Modern synthetic methods, particularly transition metal-catalyzed cross-coupling reactions, offer pathways to functionalize positions that are not accessible through classical electrophilic or nucleophilic substitution. For the pyrazolo[1,5-a]pyrimidine core, this often involves the initial installation of a handle, such as a halogen, which can then participate in reactions like Suzuki, Heck, or Sonogashira couplings.

While functionalization at the C-6 position is common via electrophilic halogenation followed by cross-coupling, derivatization at other sites, such as C-2 or C-5, typically requires a different strategy. This could involve directed C-H activation or starting from a pre-functionalized precursor. There are no specific reports found detailing the transition metal-catalyzed functionalization at the C-2 position of the this compound scaffold itself. However, this remains an area of active research for the broader class of pyrazolo[1,5-a]pyrimidines, aiming to expand the structural diversity accessible from this privileged core.

Heterocyclic Rearrangements and Tautomeric Equilibria Investigations

The pyrazolo[1,5-a]pyrimidine system is generally considered to be aromatic and thermodynamically stable, and as such, does not readily undergo heterocyclic rearrangements under normal conditions. The potential for tautomerism in the parent pyrazolo[1,5-a]pyrimidine is limited due to the absence of labile protons on the ring system. For this compound, where all ring carbons bearing hydrogens in the parent are either substituted or part of the stable aromatic system, significant tautomeric equilibria are not expected. The structure is fixed, and investigations into such dynamic processes for this specific derivative are not found in the literature.

Computational and Theoretical Studies of 3,7 Diphenylpyrazolo 1,5 a Pyrimidine

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational methods, particularly DFT, have proven to be highly effective in predicting the spectroscopic parameters of organic molecules, including those of the pyrazolo[1,5-a]pyrimidine (B1248293) family. These predictions are vital for the structural confirmation of newly synthesized compounds and for understanding their electronic characteristics.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy. While specific DFT calculations for 3,7-diphenylpyrazolo[1,5-a]pyrimidine are not widely published, data from closely related analogs provide a reliable framework for estimation. For instance, studies on substituted pyrazolo[1,5-a]pyrimidines reveal distinct chemical shift ranges for the core nuclei and the phenyl substituents. The chemical shifts for the pyrazolo[1,5-a]pyrimidine core are sensitive to the electronic nature of the substituents. The phenyl groups at positions 3 and 7 are expected to exert significant electronic influence, leading to a general deshielding of the pyrimidine (B1678525) ring protons and carbons.

Based on data from related 5,7-diphenyl-substituted pyrazolo[1,5-a]pyrimidines, the predicted NMR chemical shifts for this compound can be approximated. rsc.org The protons of the phenyl groups would likely appear as complex multiplets in the aromatic region of the ¹H NMR spectrum, typically between δ 7.0 and 8.5 ppm. The protons on the pyrazolo[1,5-a]pyrimidine core would also resonate in this region, with their precise shifts influenced by the anisotropic effects of the adjacent phenyl rings.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Approximated from related compounds)
Proton PositionPredicted Chemical Shift (δ, ppm)
Phenyl-H7.00 - 8.50 (multiplet)
Pyrazolo[1,5-a]pyrimidine-H7.00 - 8.50 (multiplet)

For the ¹³C NMR spectrum, the carbon atoms of the phenyl rings are expected to resonate in the typical aromatic region of δ 125-140 ppm. The carbons of the pyrazolo[1,5-a]pyrimidine core would also fall within this range, with the carbons directly attached to the nitrogen atoms or the phenyl groups showing distinct shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Approximated from related compounds)
Carbon PositionPredicted Chemical Shift (δ, ppm)
Phenyl-C125.0 - 140.0
Pyrazolo[1,5-a]pyrimidine-C105.0 - 160.0

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) calculations are instrumental in predicting the electronic absorption spectra of molecules. For pyrazolo[1,5-a]pyrimidine derivatives, the absorption spectra are characterized by intramolecular charge transfer (ICT) processes. nih.gov The positions of the absorption maxima (λ_max) are highly dependent on the nature of the substituents on the heterocyclic core.

In the case of this compound, the phenyl groups at both the 3- and 7-positions are expected to engage in significant electronic conjugation with the pyrazolo[1,5-a]pyrimidine core. This extended π-system is predicted to result in absorption bands in the UV-Vis region. Theoretical studies on related 7-aryl-pyrazolo[1,5-a]pyrimidines have shown that the main absorption band typically lies between 340 and 440 nm, corresponding to an ICT process. nih.gov The presence of a phenyl group at position 7 generally leads to a bathochromic (red) shift in the absorption maximum compared to the unsubstituted parent compound. The additional phenyl group at position 3 in this compound would likely enhance this effect, pushing the absorption to even longer wavelengths.

Table 3: Predicted UV-Vis Absorption Maxima for this compound
TransitionPredicted λ_max (nm)
Intramolecular Charge Transfer (ICT)350 - 450

Structure-Property Relationship Elucidation through In Silico Approaches

In silico approaches are pivotal in deciphering the intricate relationships between the molecular structure of a compound and its macroscopic properties. For this compound, computational modeling can illuminate how the specific arrangement of its phenyl substituents governs its electronic and photophysical characteristics.

The structural and electronic properties of pyrazolo[1,5-a]pyrimidines are highly tunable through chemical modification. nih.gov The fused bicyclic system provides a rigid scaffold, and substitutions at various positions can significantly alter the molecule's electronic properties, lipophilicity, and molecular conformation. nih.gov

Influence of Phenyl Substituents: The presence of phenyl groups at positions 3 and 7 of the pyrazolo[1,5-a]pyrimidine core is a key determinant of its properties. These aryl groups can modulate the electronic structure through both inductive and resonance effects. The degree of planarity between the phenyl rings and the heterocyclic core is a critical factor. A more planar conformation would facilitate greater π-conjugation, leading to a smaller HOMO-LUMO gap and, consequently, a red-shift in the UV-Vis absorption spectrum. Computational studies on related systems have shown that the dihedral angles between the aryl substituents and the pyrazolopyrimidine ring system are crucial in defining the extent of this conjugation. nih.gov

Frontier Molecular Orbitals (FMOs): The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding the electronic transitions and reactivity of a molecule. For pyrazolo[1,5-a]pyrimidine derivatives, the HOMO is typically distributed over the electron-rich pyrazole (B372694) moiety, while the LUMO is localized on the electron-deficient pyrimidine ring. In this compound, it is anticipated that both the HOMO and LUMO would have significant contributions from the phenyl rings, indicating their active role in the electronic transitions.

Non Biological Applications and Advanced Materials Integration of 3,7 Diphenylpyrazolo 1,5 a Pyrimidine

Catalysis and Organocatalysis Research

There is currently a lack of specific published research detailing the design and application of 3,7-diphenylpyrazolo[1,5-a]pyrimidine as a ligand in transition metal-catalyzed reactions. The potential for the nitrogen atoms within the fused ring system to coordinate with metal centers exists, but its efficacy, selectivity, and utility in catalytic cycles have not been reported.

No specific studies evaluating this compound as a single-component organocatalyst were identified. The basic nitrogen sites on the pyrimidine (B1678525) and pyrazole (B372694) rings could theoretically provide sites for catalytic activity, but its performance in promoting organic reactions has not been documented.

Integration into Polymer Chemistry and Advanced Materials

The pyrazolo[1,5-a]pyrimidine (B1248293) core is recognized for its significant photophysical properties, which has led to attention in materials science. nih.govresearchgate.net However, specific examples of the integration of the 3,7-diphenyl derivative into polymers or its use in supramolecular assemblies are not well-documented.

There is a lack of available scientific literature describing the incorporation of this compound as a structural unit or monomer in the synthesis of functional polymers. Research on related 7-aryl-pyrazolo[1,5-a]pyrimidines has highlighted their potential as fluorophores for optical applications, but this has not been explicitly extended to creating polymeric materials with the 3,7-diphenyl-substituted compound.

Specific research on the supramolecular assembly and self-organization of this compound through non-covalent interactions such as hydrogen bonding or π–π stacking is not found in the reviewed literature. While such interactions are fundamental to crystal engineering and the design of advanced materials, detailed studies for this particular compound have not been reported.

Molecular Interactions and Mechanistic Exploration Non Clinical Focus

Ligand-Target Binding Studies (In Vitro and Computational)

Enzyme Kinetic Inhibition Mechanism Analysis

Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) core are recognized as potent inhibitors of several protein kinases, often functioning as ATP-competitive inhibitors. rsc.org This mechanism involves the compound occupying the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), with numerous analogues demonstrating potency in the nanomolar range against a variety of kinases.

For instance, studies on 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant inhibition of Pim-1 kinase, with IC₅₀ values as low as 27 nM. nih.gov Similarly, extensive research has identified pyrazolo[1,5-a]pyrimidine analogues as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), particularly the internal tandem duplication (ITD) mutant, with IC₅₀ values reaching 0.4 nM. nih.govnih.gov Other kinases targeted by this scaffold include Tropomyosin receptor kinases (Trks), Phosphoinositide 3-kinase δ (PI3Kδ), and Cyclin-dependent kinases (CDKs). nih.govmdpi.comnih.gov While these studies establish potent inhibition, detailed kinetic analyses to definitively characterize the specific type of inhibition (e.g., competitive, non-competitive) for the 3,7-diphenyl compound itself are not extensively detailed in the reviewed literature.

Target EnzymeDerivative SeriesReported IC₅₀ Values
Pim-1 Kinase3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidines27 nM - 5 µM nih.gov
FLT3-ITDPyrazolo[1,5-a]pyrimidine derivatives0.4 nM nih.gov
TrkA7-Aryl-3-substituted pyrazolo[1,5-a]pyrimidines0.087 µM nih.gov
PI3KδIndol-4-yl-pyrazolo[1,5-a]pyrimidines2.8 nM - 45 µM mdpi.com
CDK2 / CDK93,5,7-Trisubstituted pyrazolo[1,5-a]pyrimidinesPotent Inhibition (Specific values vary) nih.gov

Receptor Binding Profiling and Affinity Determination

Beyond enzyme inhibition, the pyrazolo[1,5-a]pyrimidine scaffold has been shown to interact with specific receptors. A series of 3-phenylpyrazolo[1,5-a]pyrimidines were found to possess notable binding affinity for the human corticotropin-releasing factor-1 (CRF-1) receptor. nih.gov These compounds act as antagonists, blocking the receptor and modulating its signaling pathway. nih.gov

In an effort to develop potent CRF-1 antagonists with favorable physicochemical properties, analogues of 3-phenylpyrazolo[1,5-a]pyrimidine (B1311722) were synthesized with various polar groups. nih.gov One such compound, NBI 30545, demonstrated high binding affinity and functional antagonism at the human CRF-1 receptor. nih.gov The three-dimensional structure of a potent analogue in this series was elucidated through X-ray crystallography, providing critical insights into the spatial arrangement required for high-affinity binding to the CRF-1 receptor. nih.gov

Molecular Docking and Dynamics Simulations for Interaction Prediction

Molecular docking studies have been instrumental in elucidating the putative binding modes of pyrazolo[1,5-a]pyrimidine derivatives within the active sites of their target proteins. These computational models predict key molecular interactions that govern binding affinity and selectivity.

Commonly observed interactions for this scaffold include:

Hydrogen Bonding: The nitrogen atoms within the pyrazolo[1,5-a]pyrimidine core frequently act as hydrogen bond acceptors. For example, docking studies with Trk kinases show a crucial hydrogen bond forming between a nitrogen atom of the pyrazole (B372694) ring and the backbone amide of a methionine residue (Met592) in the hinge region of the kinase. mdpi.com Similarly, in PI3Kδ, the oxygen of a morpholine (B109124) substituent often placed at the C7 position forms a critical hydrogen bond with the hinge-region residue Val-828. mdpi.com

Hydrophobic Interactions: The aryl groups, such as the phenyl rings in 3,7-diphenylpyrazolo[1,5-a]pyrimidine, are essential for engaging in hydrophobic and π–π stacking interactions with nonpolar amino acid residues in the binding pocket. nih.gov These interactions are critical for anchoring the ligand and contribute significantly to binding affinity. mdpi.com

Docking simulations of various 7-aryl-pyrazolo[1,5-a]pyrimidines have been performed against enzymes like 14-alpha demethylase and CDK2, demonstrating a good fit within the active sites and predicting their inhibitory potential. ekb.egnih.gov These computational predictions often correlate well with experimentally observed inhibitory activities and guide the rational design of more potent analogues. nih.gov

Structure-Activity Relationship (SAR) Studies for Specific Molecular Targets

Rational Design and Synthesis of Analogues for SAR Probing

The exploration of structure-activity relationships (SAR) for the pyrazolo[1,5-a]pyrimidine scaffold has been facilitated by versatile synthetic strategies that allow for systematic modification at various positions of the core structure. nih.gov The most common synthetic routes involve the condensation and cyclization of 5-aminopyrazole precursors with β-dicarbonyl compounds or their equivalents, such as α,β-unsaturated ketones. nih.govacs.org

These methods provide a robust platform for introducing a wide array of substituents onto the pyrazole and pyrimidine (B1678525) rings. nih.gov For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) and Buchwald-Hartwig amination are frequently employed to install diverse aryl and heteroaryl groups at halogenated positions of the pyrazolo[1,5-a]pyrimidine core. rsc.orgnih.gov This synthetic accessibility has enabled the creation of large libraries of analogues, allowing for a detailed examination of how specific structural changes impact biological activity. acs.org The rational design of these analogues is often guided by computational docking studies to maximize favorable interactions with the target protein. nih.gov

Influence of Substituent Modifications on Binding Profiles

SAR studies have revealed that the nature and position of substituents on the pyrazolo[1,5-a]pyrimidine scaffold are critical determinants of potency and selectivity. nih.gov

Position 3: The introduction of aryl or heteroaryl groups at this position often enhances hydrophobic interactions within the target's binding site, improving binding affinity. nih.gov In studies of Pim-1 inhibitors, the presence of an aryl group at the 3-position increased potency by approximately 10-fold compared to an unsubstituted analogue. nih.gov

Position 7: This position is highly amenable to modification. The addition of aryl groups can contribute to hydrophobic interactions. researchgate.net In many kinase inhibitors, installing a morpholine group at C7 has been shown to improve selectivity and form key hydrogen bonds in the hinge region of the kinase. mdpi.commdpi.com

Position 5: Modifications at this position have a profound impact on activity. For Pim-1 kinase inhibitors, the substituent at the 5-position was found to be more critical for potency than the one at the 3-position, with substituents capable of hydrogen bonding being particularly important. nih.gov For PI3Kδ inhibitors, an indole (B1671886) group at C5 can form an additional hydrogen bond with an aspartate residue, enhancing selectivity. nih.gov

The synergistic effect of combining optimal substituents at different positions has led to the development of highly potent and selective inhibitors for various targets. mdpi.com

TargetPosition of ModificationObservation
Pim-1 KinasePosition 3 (Aryl group)~10-fold increase in potency nih.gov
Pim-1 KinasePosition 5 (H-bond donor)Critical for potency; more influential than C3 substituent nih.gov
Trk KinasesPosition 7 (Morpholine)Improved selectivity by reducing off-target effects mdpi.com
PI3KδPosition 5 (Indole group)Forms additional H-bond, enhancing selectivity nih.gov
PI3KδPosition 7 (Morpholine)Forms crucial H-bond in the hinge region mdpi.com

Elucidation of Molecular Mechanisms in Biological Systems

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is fundamentally dictated by their direct, physical interactions with target proteins. Extensive research, including X-ray crystallography and molecular modeling, has provided detailed insights into the dynamics of these protein-ligand interactions, particularly with protein kinases.

A common mechanism of action for these compounds is as ATP-competitive inhibitors. nih.gov The pyrazolo[1,5-a]pyrimidine core effectively mimics the adenine (B156593) ring of ATP, allowing it to bind in the ATP-binding pocket of kinases. nih.govresearchgate.net The specificity and potency of this binding are determined by the various substituents on the scaffold, which engage in a range of non-covalent interactions. nih.gov

Key Interaction Patterns:

Hinge Region Binding: A critical interaction for many kinase inhibitors is the formation of hydrogen bonds with the "hinge" region that connects the N- and C-lobes of the kinase domain. For pyrazolo[1,5-a]pyrimidine inhibitors, the N1 atom of the pyrazole ring frequently acts as a hydrogen bond acceptor, interacting with backbone amides in the hinge. For example, in Tropomyosin Receptor Kinase A (TrkA), this nitrogen forms a hydrogen bond with the amino acid Met592. mdpi.com Similarly, in Casein Kinase 2 (CK2), the scaffold shows a hinge interaction with the backbone nitrogen of Valine 116. biorxiv.org

Specific Hydrogen Bonds: Beyond the hinge region, substituents at various positions can form additional hydrogen bonds that enhance selectivity and affinity. A morpholine group is often added to improve selectivity, and its oxygen atom can form a crucial hydrogen bond with residues like Val-828 in the hinge region of PI3Kδ. mdpi.commdpi.com Likewise, fluorine incorporation has been used to enhance interactions with residues such as Asn655 in TrkA. mdpi.com

The following interactive table summarizes the documented interactions between various pyrazolo[1,5-a]pyrimidine derivatives and their protein targets.

The binding of a this compound analog to its target protein initiates a cascade of intracellular events by disrupting the protein's normal function. By inhibiting protein kinases, these compounds block the transfer of phosphate (B84403) groups to downstream substrate proteins, thereby modulating signaling pathways crucial for cellular processes. nih.gov

Modulation of Phosphorylation: Inhibition of kinases like Pim-1 by pyrazolo[1,5-a]pyrimidine compounds leads to a direct decrease in the phosphorylation of its known substrates. nih.gov For example, treatment of cells with these inhibitors suppresses the phosphorylation of the BAD (BCL-2 antagonist of cell death) protein at serine 112. nih.gov This specific molecular event prevents the anti-apoptotic signal that Pim-1 typically mediates.

Disruption of Immune Signaling: When targeting PI3Kγ/δ, which are primarily expressed in leukocytes, pyrazolo[1,5-a]pyrimidine inhibitors can alter immune cell function. researchgate.net Mechanistically, these inhibitors can repolarize M2 phenotype macrophages toward a pro-inflammatory M1 phenotype, a key process in modulating the tumor microenvironment. researchgate.net

Cell Cycle Arrest: By targeting Cyclin-Dependent Kinases (CDKs) such as CDK2, these compounds can halt the cell cycle. researchgate.net CDK2 is essential for the progression from the G1 to the S phase of the cell cycle. researchgate.net An inhibitor binding to CDK2 prevents the phosphorylation of its substrates, leading to an arrest at the G1/S checkpoint.

This table details the mechanistic consequences of target inhibition by pyrazolo[1,5-a]pyrimidine analogs.

Target Identification and Validation Methodologies (Basic Research Context)

Identifying the specific cellular targets of a compound like this compound is a critical step in understanding its mechanism of action. In a basic research setting, several methodologies are employed to discover and validate these molecular targets.

Virtual Screening and Molecular Modeling: Target identification often begins in silico. High-throughput virtual screening can be used to dock a library of compounds, including pyrazolo[1,5-a]pyrimidine structures, against the crystal structures of known proteins. rsc.org This computational approach identifies potential binders based on predicted binding affinity and conformational fit. For instance, a homology model-based virtual screen was successfully used to identify pyrazolo[1,5-a]pyrimidine-based antagonists for the Aryl Hydrocarbon Receptor (AHR). rsc.org

Privileged Structure and Scaffold Hopping: The pyrazolo[1,5-a]pyrimidine core is considered a "privileged structure" because it is known to bind to multiple, often related, protein targets, particularly kinases. nih.gov Researchers leverage this by using "scaffold hopping," where a known inhibitor's core is replaced with the pyrazolo[1,5-a]pyrimidine scaffold to discover inhibitors for new targets or to improve properties for existing ones.

Combinatorial Chemistry and SAR: Once an initial "hit" is identified, combinatorial chemistry is used to synthesize a large library of related analogs with varied substituents at different positions (e.g., the 3-, 5-, and 7-positions). nih.govnih.gov This library is then tested to build a Structure-Activity Relationship (SAR), which elucidates which chemical modifications improve potency and selectivity for the target. nih.govrsc.org This process validates the initial target and optimizes the compound's interaction with it.

Enzymatic and Cell-Based Assays: The ultimate validation of a target comes from direct experimental evidence. In vitro enzymatic assays are used to measure the direct inhibitory activity of the compound on the purified target protein (e.g., a kinase assay). nih.gov Subsequently, cell-based assays are used to confirm that the compound engages the target within a cellular context and produces the expected downstream mechanistic effect, such as the inhibition of substrate phosphorylation. nih.gov

Methodology Description Application Example
Virtual Screening Computational docking of compound libraries into protein active sites to predict binding.Identification of Aryl Hydrocarbon Receptor (AHR) antagonists. rsc.org
Scaffold Hopping Replacing the core of a known drug with a privileged structure to find new targets.Development of kinase inhibitors based on the versatile pyrazolo[1,5-a]pyrimidine core.
Combinatorial Synthesis & SAR Creating and testing a library of analogs to understand how chemical structure relates to biological activity.Optimization of Pim-1 kinase inhibitors to achieve nanomolar potency.
Enzymatic & Cellular Assays In vitro and in vivo experiments to confirm direct protein inhibition and downstream effects.Confirming inhibition of BAD protein phosphorylation by Pim-1 inhibitors in cells. nih.gov

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Single Crystal X-Ray Diffraction for Solid-State Structural Analysis

Single Crystal X-Ray Diffraction (SCXRD) stands as the gold standard for the unequivocal determination of a molecule's solid-state structure. This technique provides precise coordinates of each atom in the crystal lattice, allowing for the detailed analysis of bond lengths, bond angles, and torsional angles. For the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, SCXRD is instrumental in confirming the regioselectivity of synthesis, understanding intermolecular interactions like hydrogen bonding and π–π stacking, and analyzing the planarity of the fused ring system. nih.govnih.gov

Research on analogues such as 7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidine and 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine has demonstrated the power of SCXRD in elucidating detailed structural features. researchgate.net These studies reveal crucial information about the crystal packing, which is governed by various inter- and intramolecular interactions. researchgate.net For instance, in the structure of (S)-5,7-diphenyl-4,7-di-hydro-tetrazolo[1,5-a]pyrimidine, a related chiral analogue, SCXRD analysis identified dimers linked by N-H⋯N hydrogen bonds and further connected by π–π stacking interactions, forming a three-dimensional network. nih.gov Such analyses are vital for understanding the material's properties in the solid state.

Table 7.1: Representative Crystallographic Data for Pyrazolo-pyrimidine Analogues

CompoundCrystal SystemSpace GroupKey Lattice Constants (Å, °)Key Structural FeatureReference
(R)-1-(1-acryloylpiperidin-3-yl)-4-amino-N-(...)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamideMonoclinicP21a = 11.5696 b = 7.47792 c = 14.6722 β = 100.674Provides specific lattice parameters for a complex derivative. google.com
(S)-5,7-diphenyl-4,7-di-hydro-tetrazolo[1,5-a]pyrimidineMonoclinicNot SpecifiedNot SpecifiedDihedral angles between the pyrimidine (B1678525) ring and phenyl groups are 33.32° and 86.53°. nih.gov
3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneNot SpecifiedNot SpecifiedNot SpecifiedThe pyrazolopyrimidine moiety is nearly planar, with the phenyl ring inclined at 32.38°. mdpi.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures in solution. While 1D ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, advanced NMR techniques are necessary for the unambiguous assignment of the complex spectra typical of substituted pyrazolo[1,5-a]pyrimidines. cdnsciencepub.comresearchgate.net

Two-Dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing connectivity. COSY identifies proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached carbons and carbons that are two or three bonds away, respectively. A comprehensive study on pyrazolo[1,5-a]pyrimidine derivatives utilized 2D experiments to unambiguously assign all ¹³C and ¹H resonances, which allowed for the revision of previously reported assignments for the H-5 and H-7 protons of the parent system. cdnsciencepub.comresearchgate.netcdnsciencepub.com Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are powerful tools for determining through-space proximity of nuclei, providing crucial insights into the 3D conformation of molecules in solution, as demonstrated in studies of reduced pyrazolo[1,5-a]pyrimidine analogues. nih.gov

Solid-State NMR (ssNMR) offers the ability to study the structure and dynamics of molecules in their solid form. This is particularly valuable for insoluble compounds or for comparing the molecular conformation in the solid state with that observed in solution. The combined use of ssNMR with quantum chemical calculations (e.g., GIAO) allows for the establishment of general rules that can be useful for characterizing related compounds. researchgate.net

Table 7.2.1: Representative ¹H and ¹³C NMR Data for Substituted Pyrazolo[1,5-a]pyrimidines

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylateDMSO-d₆8.50 (s, 1H, H²), 7.08 (d, 1H, H⁶), 4.27 (q, 2H, C⁸'H₂), 2.69 (d, 3H, 7-CH₃), 2.56 (s, 3H, 5-CH₃), 1.30 (t, 3H, C⁹'H₃)162.29 (C⁵), 161.78 (C⁸=O), 147.00 (C³'), 146.59 (C⁷), 146.43 (C²H), 110.64 (C⁶H), 100.79 (C³), 59.33 (C⁸'H₂), 24.50 (5-CH₃), 16.53 (7-CH₃), 14.43 (C⁹'H₃) nih.gov
7-(4-Biphenyl)-5-methyl-2-(4-sulfamoylphenyl)pyrazolo[1,5-a]pyrimidin-2-amineDMSO-d₆2.42 (s, 3H, CH₃), 7.24 (s, 2H, NH₂), 7.25 (d, 1H, pyrimidine-H), 7.30 (d, 2H, phenyl-H), 7.40 (d, 2H, phenyl-H), 7.86 (d, 2H, phenyl-H), 8.01 (d, 2H, phenyl-H), 8.57 (d, 1H, pyrimidine-H)21.09 (CH₃), 108.96, 115.78, 122.89, 123.53, 127.38, 129.13, 129.48, 129.71, 145.15, 147.84, 150.56, 152.98, 160.77 ekb.eg

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a synthesized compound. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically within 5 ppm), HRMS provides an exact mass that can be used to calculate a unique molecular formula. This is crucial for verifying the identity of 3,7-diphenylpyrazolo[1,5-a]pyrimidine and distinguishing it from potential isomers or impurities. The technique is sensitive enough to resolve the isotopic pattern of the molecule, which arises from the natural abundance of isotopes like ¹³C and ¹⁵N, further confirming the elemental composition.

Beyond molecular formula confirmation, mass spectrometry, particularly when coupled with techniques like electron impact (EI) or collision-induced dissociation (CID), provides valuable structural information through the analysis of fragmentation pathways. Studies on related pyrazolo[3,4-d]pyrimidines have shown that the main fragmentation proceeds via two paths: one involving the elimination of a substituent followed by the breakdown of the pyrimidine ring through the loss of hydrogen cyanide, and another involving substituent migration to form cyclic ions. jst.go.jp Understanding these fragmentation patterns can help in the structural characterization of new derivatives within the pyrazolo[1,5-a]pyrimidine class. jst.go.jpresearchgate.net

Table 7.3.1: High-Resolution Mass Spectrometry (HRMS) Data for Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundIonization ModeMolecular FormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺Reference
Ethyl 5,7-dimethyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylateESIC₁₁H₁₇N₃O₂224.14224.2 nih.gov
5,6-Diphenylpyrazolo[1,5-a]pyrimidineESIC₁₈H₁₄N₃272.1182272.1186 acs.org
2,3-Diphenylpyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidineESIC₂₁H₁₅N₄323.1290323.1295 acs.org

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Analogues

While this compound is itself achiral, the synthesis of chiral analogues is a significant area of research, often achieved through asymmetric catalysis. nih.gov For these chiral molecules, chiroptical spectroscopy techniques are essential for characterizing their stereochemical properties.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique is exquisitely sensitive to the three-dimensional arrangement of atoms in a chiral molecule. For a chiral analogue of this compound, CD spectroscopy would be used to confirm its enantiomeric purity and determine its absolute configuration, often by comparing experimental spectra with those predicted by time-dependent density functional theory (TD-DFT) calculations. The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), serves as a unique fingerprint for a specific enantiomer.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It is complementary to CD and provides information about the stereochemistry of the molecule. The combination of CD and ORD provides a comprehensive picture of the chiroptical properties of a chiral compound. The synthesis of compounds like (S)-5,7-diphenyl-4,7-di-hydro-tetrazolo[1,5-a]pyrimidine using chiral organocatalysts highlights the relevance of these techniques for confirming the stereochemical outcome of such reactions. nih.gov

Table 7.4: Application of Chiroptical Techniques for Chiral Pyrazolo[1,5-a]pyrimidine Analogues

TechniquePrincipleInformation ObtainedRelevance to Chiral Analogues
Circular Dichroism (CD)Differential absorption of left and right circularly polarized light.Absolute configuration, enantiomeric excess, conformational analysis in solution.Confirms the success of asymmetric synthesis and provides a stereochemical fingerprint (Cotton effects).
Optical Rotatory Dispersion (ORD)Measures the change in optical rotation with wavelength.Confirmation of chirality, determination of absolute configuration.Complementary to CD for a complete stereochemical characterization.

Future Directions and Emerging Research Avenues for 3,7 Diphenylpyrazolo 1,5 a Pyrimidine Research

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of the pyrazolo[1,h-a]pyrimidine core has traditionally involved methods like refluxing with various catalysts. bme.hu However, the future of its synthesis lies in green chemistry, which emphasizes minimizing environmental impact and maximizing efficiency. rasayanjournal.co.in

Emerging sustainable methods for synthesizing the broader pyrazolo[1,5-a]pyrimidine (B1248293) family, which can be adapted for the 3,7-diphenyl analogue, include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times, often from hours to minutes, while improving yields. nih.govbyu.edu Researchers have successfully used microwave reactors for the multi-step synthesis of novel pyrazolo[1,5-a]pyrimidines, achieving good to excellent yields in as little as one hour. byu.edu Microwave assistance has also been employed for post-synthesis functionalization, such as the halogenation of the pyrazole (B372694) moiety. nih.gov

Ultrasonic Irradiation: Another green technique involves using ultrasound waves to drive reactions. A recently developed method uses ultrasonic irradiation in an aqueous ethanol (B145695) medium with KHSO4 as a catalyst to synthesize pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, avoiding harsh conditions and hazardous solvents. bme.hu

Solvent-Free and Catalyst-Free Reactions: The most sustainable approaches eliminate solvents and catalysts altogether. A notable example is the microwave-assisted synthesis of 2,7-diarylpyrazolo[1,5-a]pyrimidines achieved by reacting a β-enaminone with an NH-5-aminopyrazole at high temperatures for just a few minutes, demonstrating high efficiency and atom economy. researchgate.net

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form complex products, which is highly efficient. nih.gov One-pot protocols for related heterocyclic systems, often catalyzed by environmentally benign substances like ferric chloride, are being developed and represent a promising future for streamlined pyrazolo[1,5-a]pyrimidine synthesis. nih.gov

Synthetic MethodKey FeaturesSustainability AdvantageReference
Conventional HeatingOften requires long reaction times and refluxing in organic solvents with catalysts like ceric ammonium (B1175870) nitrate (B79036) or Cu(OAc)2.Low bme.hu
Microwave-Assisted SynthesisRapid heating, reduced reaction times (minutes vs. hours), often solvent-free.High nih.govbyu.eduresearchgate.net
Ultrasonic IrradiationUses sound waves for energy, can be performed in aqueous media.High bme.hu
Multicomponent ReactionsOne-pot synthesis combining multiple reactants, high atom economy.Very High nih.govnih.gov

Computational Design and Discovery of New Analogues with Tailored Research Properties

The future of discovering new pyrazolo[1,5-a]pyrimidine analogues with specific functions is intrinsically linked to computational chemistry. In silico methods allow for the rational design and virtual screening of vast libraries of compounds before committing to costly and time-consuming synthesis. mdpi.com

Key computational strategies shaping this field include:

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a target, such as a protein kinase. It is extensively used to design pyrazolo[1,5-a]pyrimidine derivatives as potent and selective inhibitors for anticancer therapy. nih.govekb.egnih.gov For instance, docking studies have been crucial in designing derivatives that target CDK2, TRKA kinases, and PI3Kδ by predicting key interactions, such as hydrogen bonds with specific amino acid residues in the kinase hinge region. nih.govmdpi.comnih.gov

Quantitative Structure-Activity Relationship (3D-QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. These models help identify which structural features (e.g., electron-withdrawing or bulky groups) are critical for enhancing potency, guiding the design of more effective analogues. mdpi.comrsc.org

Virtual and Reverse Screening: High-throughput virtual screening of large chemical databases (like the ZINC database) against a biological target can identify novel hit compounds. mdpi.com Conversely, reverse virtual screening takes an active compound and searches for its potential biological targets, which can uncover new applications for existing molecules. researchgate.net This approach was successfully used to identify potential cancer-related targets for active 2,7-diarylpyrazolo[1,5-a]pyrimidine derivatives. researchgate.net

Pharmacophore Mapping: This method identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. This "map" can then be used to design new molecules that fit the required features for a specific target. mdpi.com

Computational TechniqueApplication in Pyrazolo[1,5-a]pyrimidine ResearchKey OutcomeReference
Molecular DockingPredicting binding modes in enzyme active sites (e.g., CDK2, TRKA, PI3Kδ).Design of potent and selective kinase inhibitors. nih.govmdpi.comnih.gov
3D-QSARIdentifying structural features that enhance biological activity.Guiding structure-activity relationship (SAR) studies. mdpi.comrsc.org
Virtual ScreeningScreening large databases for new compounds with desired activity.Discovery of novel hit compounds for development. mdpi.com
Reverse Virtual ScreeningIdentifying potential biological targets for an active compound.Uncovering new therapeutic applications and mechanisms of action. researchgate.net

Expansion into Novel Material Science Applications (e.g., Energy Storage, Advanced Sensors)

While historically dominated by medicinal chemistry, the pyrazolo[1,5-a]pyrimidine scaffold is now recognized for its significant photophysical properties, opening a new frontier in material science. mdpi.comnih.gov The rigid, planar structure and tunable electronics of these compounds make them ideal candidates for advanced materials.

Emerging applications include:

Fluorophores and Organic Emitters: Pyrazolo[1,5-a]pyrimidines have emerged as an attractive class of fluorescent molecules. nih.govrsc.org They exhibit high quantum yields, excellent photostability, and tunable emission spectra based on the substituents on the heterocyclic core. nih.govrsc.org Research shows that adding electron-donating groups at position 7 can significantly enhance absorption and emission intensity. nih.gov Their performance is comparable to commercial probes, and their good solid-state emission makes them suitable for applications like organic light-emitting devices (OLEDs). rsc.org

Advanced Sensors: The fluorescence of pyrazolo[1,5-a]pyrimidines can be designed to respond to specific analytes, making them effective chemosensors. For example, novel pyrazolo[1,5-a]pyrimidinium salts have been synthesized for the highly sensitive and selective detection of cyanide ions in water and food samples, even enabling fabrication of practical test strips. acs.org

Organic Electronics: The donor-π-acceptor (D-π-A) architecture achievable with this scaffold is being explored for organic electronics. Recently, pyrazolo[1,5-a]pyrimidine was used as an acceptor core in hole-transporting materials (HTMs) for perovskite solar cells. These materials showed high thermal stability and suitable energy levels, leading to power conversion efficiencies comparable to the standard material Spiro-OMeTAD, but with potentially better long-term stability. mdpi.com

Dyes: The chromophoric nature of the pyrazolo[1,5-a]pyrimidine system has been utilized to create novel disperse dyes for synthetic fabrics like polyester (B1180765), showing excellent washing fastness. researchgate.net

7-Aryl SubstituentMolar Absorptivity (ε / M⁻¹cm⁻¹)Fluorescence Quantum Yield (ΦF)Solid-State Quantum Yield (QYSS)Reference
Phenyl11,4650.620.18 nih.govrsc.org
4-Methoxyphenyl13,3820.880.63 nih.govrsc.org
4-Pyridyl10,4880.970.43 nih.govrsc.org
2,4-Dichlorophenyl7,7250.010.31 nih.govrsc.org

Interdisciplinary Research Integrating the Compound into Advanced Chemical Systems

The unique structural and electronic properties of 3,7-diphenylpyrazolo[1,5-a]pyrimidine make it an ideal building block for integration into more complex, functional systems. This interdisciplinary approach merges organic synthesis with supramolecular chemistry, nanotechnology, and chemical biology.

Future research avenues include:

Biomimetic Models and Metal Complexes: The structural similarity of the 1,2,4-triazolo[1,5-a]pyrimidine core (a close relative) to purines makes it an excellent ligand for studying interactions with metal ions as models for biological systems. This research can lead to the development of novel metallodrugs with unique therapeutic properties.

Drug Delivery Systems: Anchoring highly active pyrazolo[1,5-a]pyrimidine-based compounds onto nanomaterials is a promising strategy for creating advanced drug delivery systems. For instance, metal complexes of related triazolopyrimidines have been anchored on silica (B1680970) nanoparticles, providing a new approach for controlled drug release in therapeutic applications.

Supramolecular Chemistry: The planar structure and potential for hydrogen bonding and π-π stacking make pyrazolo[1,5-a]pyrimidines excellent candidates for constructing well-defined supramolecular architectures, such as macrocycles and polymers. These organized systems could have applications in materials with novel electronic or recognition properties. biorxiv.org

Probes for Biological Systems: The fluorescent properties of these compounds can be harnessed to create probes that monitor complex biological processes. Derivatives are being explored as agents to interfere with and study bacterial communication systems like quorum sensing, offering a non-biocidal approach to combating bacterial infections.

Q & A

Q. What are the common synthetic routes for preparing 3,7-diphenylpyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer: The synthesis typically involves condensation reactions between hydrazine derivatives, β-enaminoketones, and amidines. A regioselective one-pot synthesis using substituted 1H-pyrazole-5-amine precursors has been optimized for efficiency, achieving high yields under mild conditions (e.g., KHSO4 catalysis in aqueous media under ultrasound irradiation) . For halogenated derivatives, hypervalent iodine reagents enable regioselective C(sp²)–H iodination/bromination at position 3, with yields exceeding 80% . Key steps include solvent selection (e.g., pyridine for reflux reactions) and purification via crystallization or column chromatography.

Q. How can spectroscopic techniques confirm the structure of synthesized this compound derivatives?

Methodological Answer:

  • 1H/13C NMR : Characteristic peaks include aromatic protons (δ 6.8–8.2 ppm) and pyrimidine ring protons (δ 5.5–6.5 ppm). Methyl groups at positions 5 and 7 appear as singlets near δ 2.3–2.6 ppm .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 286 for 7-amino-3,6-diphenyl derivatives) and fragmentation patterns confirm substituent positions .
  • IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) validate functional groups .

Q. What in vitro assays are suitable for initial screening of anticancer activity in these derivatives?

Methodological Answer:

  • MTT Assay : Measure anti-proliferative activity against cervical (HeLa, SiHa) or liver carcinoma (HEPG2-1) cell lines .
  • Cell Cycle Analysis : Use flow cytometry to detect G1 or G2/M phase arrest (e.g., HeLa cells show G2/M arrest, while SiHa cells exhibit G1 arrest) .
  • Apoptosis Markers : Perform Western blotting for BAX/Bcl-2 ratios and p21 expression to confirm mitochondrial apoptosis pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize substituent effects on anticancer potency?

Methodological Answer:

  • Substituent Variation : Introduce electron-donating (e.g., –OMe) or withdrawing (e.g., –Cl) groups at positions 2, 5, or 7 to modulate electronic effects. For example, 3,4,5-trimethoxy phenyl groups enhance p53 activation .
  • Bioisosteric Replacement : Replace phenyl rings with pyridyl or thienyl groups to improve solubility and binding affinity .
  • Pharmacophore Mapping : Use docking studies to identify critical interactions (e.g., hydrogen bonding with CDK2 or CRF1 receptors) .

Q. How to resolve contradictions in apoptotic pathway data induced by different derivatives?

Methodological Answer:

  • Mechanistic Profiling : Compare p53 nuclear translocation (via immunocytochemistry) and phosphorylation status (Western blotting for phospho-p53) across cell lines .
  • Gene Knockdown : Use siRNA to silence p53 in HeLa cells; if apoptosis persists, confirm p53-independent pathways (e.g., caspase-8 activation) .
  • Transcriptomics : Perform RNA-seq to identify differentially expressed genes (e.g., BAX vs. Bcl-2) in response to divergent derivatives .

Q. What strategies enable regioselective functionalization at position 3 or 7 of the pyrazolo[1,5-a]pyrimidine core?

Methodological Answer:

  • Halogenation : Hypervalent iodine reagents (e.g., PhI(OAc)₂) selectively iodinate position 3, while Pd-catalyzed C–H activation targets position 7 .
  • Cross-Coupling : Suzuki-Miyaura reactions at brominated positions introduce aryl/heteroaryl groups .
  • Protecting Groups : Temporarily block reactive sites (e.g., NH₂ at position 7) using Boc or Fmoc groups during multi-step syntheses .

Q. How do computational methods enhance the design of pyrazolo[1,5-a]pyrimidine-based enzyme inhibitors?

Methodological Answer:

  • Molecular Docking : Simulate binding to CDK2 or CRF1 receptors using AutoDock Vina; prioritize derivatives with docking scores <–8.0 kcal/mol .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
  • QSAR Models : Train regression models using descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.